Cas no 2171267-02-8 ((2S)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-3-methylbutanoic acid)

(2S)-2-{2-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-3-methylbutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a thian-4-ylacetamido backbone coupled with a 3-methylbutanoic acid moiety, offering structural versatility for constructing modified peptide sequences. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group ensures selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). Its chiral (2S) configuration maintains stereochemical integrity in peptide chains, while the thian-4-yl group introduces conformational constraints. This derivative is particularly valuable for introducing non-natural amino acid residues, enhancing peptide stability or modulating biological activity. Suitable for automated synthesizers, it exhibits high purity and compatibility with standard SPPS protocols.
(2S)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-3-methylbutanoic acid structure
2171267-02-8 structure
Product name:(2S)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-3-methylbutanoic acid
CAS No:2171267-02-8
MF:C27H32N2O5S
MW:496.618386268616
CID:5864105
PubChem ID:165556023

(2S)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-3-methylbutanoic acid
    • EN300-1551997
    • (2S)-2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}-3-methylbutanoic acid
    • 2171267-02-8
    • Inchi: 1S/C27H32N2O5S/c1-17(2)24(25(31)32)28-23(30)15-27(11-13-35-14-12-27)29-26(33)34-16-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,17,22,24H,11-16H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)/t24-/m0/s1
    • InChI Key: HFVFEWULBVXGAW-DEOSSOPVSA-N
    • SMILES: S1CCC(CC(N[C@H](C(=O)O)C(C)C)=O)(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 496.20319330g/mol
  • Monoisotopic Mass: 496.20319330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 747
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 130Ų
  • XLogP3: 4.8

(2S)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1551997-0.05g
(2S)-2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}-3-methylbutanoic acid
2171267-02-8
0.05g
$2219.0 2023-06-05
Enamine
EN300-1551997-2.5g
(2S)-2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}-3-methylbutanoic acid
2171267-02-8
2.5g
$5178.0 2023-06-05
Enamine
EN300-1551997-10.0g
(2S)-2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}-3-methylbutanoic acid
2171267-02-8
10g
$11358.0 2023-06-05
Enamine
EN300-1551997-0.25g
(2S)-2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}-3-methylbutanoic acid
2171267-02-8
0.25g
$2430.0 2023-06-05
Enamine
EN300-1551997-1000mg
(2S)-2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}-3-methylbutanoic acid
2171267-02-8
1000mg
$2641.0 2023-09-25
Enamine
EN300-1551997-10000mg
(2S)-2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}-3-methylbutanoic acid
2171267-02-8
10000mg
$11358.0 2023-09-25
Enamine
EN300-1551997-5.0g
(2S)-2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}-3-methylbutanoic acid
2171267-02-8
5g
$7659.0 2023-06-05
Enamine
EN300-1551997-5000mg
(2S)-2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}-3-methylbutanoic acid
2171267-02-8
5000mg
$7659.0 2023-09-25
Enamine
EN300-1551997-1.0g
(2S)-2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}-3-methylbutanoic acid
2171267-02-8
1g
$2641.0 2023-06-05
Enamine
EN300-1551997-0.1g
(2S)-2-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thian-4-yl]acetamido}-3-methylbutanoic acid
2171267-02-8
0.1g
$2324.0 2023-06-05

Additional information on (2S)-2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}-3-methylbutanoic acid

Compound CAS No 2171267-02-8: (2S)-2-{2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)thian-4-yl]acetamido}-3-methylbutanoic acid

The compound with CAS No 2171267-02-8, named as (2S)-2-{[4-(9H-fluoren-9-ylmethoxycarbonylamino)thian-4-yl]acetamido}-3-methylbutanoic acid, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and biotechnology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and development.

Key structural elements of this compound include the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis. The Fmoc group is attached to an amino group, which is further connected to a thiane ring system. The thiane, a sulfur-containing heterocycle, introduces unique electronic and steric properties to the molecule, potentially enhancing its bioactivity and stability. Additionally, the compound features a chiral center at the second carbon of the butanoic acid backbone, denoted by the (S) configuration, which is critical for its stereochemical properties and biological activity.

Recent studies have highlighted the importance of such molecules in various therapeutic areas. For instance, the Fmoc group has been extensively used in solid-phase peptide synthesis (SPPS), enabling precise control over peptide construction and modification. The integration of the Fmoc group with a thiane moiety in this compound suggests potential applications in developing novel peptide-based drugs or bioactive agents with enhanced pharmacokinetic profiles.

The thiane ring system in this compound contributes significantly to its chemical versatility. Thianes are known for their ability to participate in various types of chemical reactions, including nucleophilic substitutions and cycloadditions. This makes them valuable building blocks in organic synthesis. Furthermore, the presence of sulfur atoms can influence the molecule's solubility, permeability, and interaction with biological systems, making it an attractive candidate for drug design.

From a synthetic perspective, the construction of this compound involves multi-step processes that require meticulous control over stereochemistry and functional group compatibility. The synthesis likely begins with the preparation of the Fmoc-amino thiane intermediate, followed by coupling reactions to introduce the acetylamide and butanoic acid functionalities. The stereochemistry at the chiral center is crucial and would be controlled during key steps such as alkylation or acylation reactions.

Emerging research has also explored the use of similar compounds as scaffolds for creating bioactive molecules with specific targeting capabilities. For example, molecules incorporating Fmoc groups have been investigated for their potential in targeted drug delivery systems due to their ability to undergo controlled cleavage under specific physiological conditions. This property could be leveraged to develop prodrugs or self-assembling drug delivery systems.

In terms of biological activity, this compound may exhibit interesting properties due to its combination of functional groups and structural motifs. The Fmoc group could serve as a protective moiety during drug delivery or as a site for further functionalization to enhance bioavailability or selectivity. The thiane ring could contribute to molecular recognition processes or serve as a platform for attaching additional bioactive moieties.

The stereochemistry at the (S) configuration plays a pivotal role in determining the compound's interaction with biological targets such as enzymes or receptors. Stereoisomers often exhibit vastly different pharmacological profiles, making this aspect critical for optimizing therapeutic efficacy and minimizing adverse effects.

In summary, CAS No 2171267-02-8 represents a sophisticated organic molecule with significant potential in drug discovery and development. Its unique combination of functional groups, including the Fmoc protecting group and thiane ring system, along with its chiral center, positions it as a valuable tool for advancing medicinal chemistry research. As ongoing studies continue to explore its synthetic possibilities and biological applications, this compound is poised to contribute meaningfully to the development of novel therapeutic agents.

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